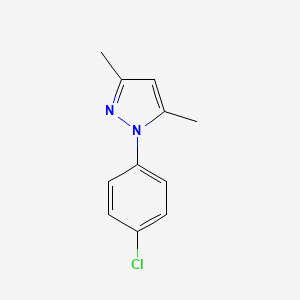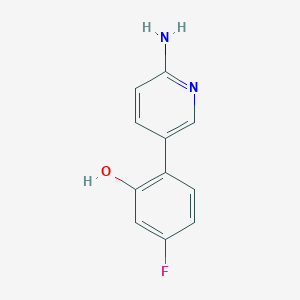
5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid, also known as 5-APB or Benfamine, is a synthetic compound belonging to the amphetamine class of drugs. It is a psychoactive stimulant that has been used as a research chemical in laboratory experiments. 5-APB has been studied for its potential therapeutic effects, such as its ability to increase alertness, reduce fatigue, and improve cognitive performance. It has also been studied for its potential to act as a pro-drug for other amphetamine-like compounds.
作用機序
The mechanism of action of 5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid, 95% is not yet fully understood. It is thought to act as a monoamine releaser, meaning that it increases the release of monoamine neurotransmitters such as dopamine and serotonin from nerve cells in the brain. It is also thought to act as a monoamine reuptake inhibitor, meaning that it blocks the reuptake of monoamine neurotransmitters such as dopamine and serotonin from nerve cells in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid, 95% are not yet fully understood. However, it has been shown to increase alertness, reduce fatigue, and improve cognitive performance in laboratory experiments. It has also been shown to increase heart rate and blood pressure, as well as to cause pupil dilation. In addition, it has been shown to increase the release of monoamine neurotransmitters such as dopamine and serotonin from nerve cells in the brain.
実験室実験の利点と制限
The advantages of using 5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid, 95% in laboratory experiments include its ability to increase alertness, reduce fatigue, and improve cognitive performance. It also has a relatively low toxicity profile, making it safe to use in experiments. However, there are some limitations to using 5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid, 95% in laboratory experiments. For example, it is not approved for human consumption, and its mechanism of action is not yet fully understood.
将来の方向性
The potential future directions for research on 5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid, 95% include further studies on its mechanism of action, its potential therapeutic effects, and its potential to act as a pro-drug for other amphetamine-like compounds. In addition, further studies on its biochemical and physiological effects, as well as its potential toxic effects, are needed. Finally, further research is needed to determine its potential for use as a recreational drug and to assess its potential for abuse.
合成法
5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid, 95% can be synthesized in a laboratory setting by reacting pyridine with benzene-1,3-dicarboxylic acid in the presence of a base. The reaction is conducted in a solvent such as acetonitrile, and the resulting compound is purified by recrystallization. The purity of the compound can be measured using high-performance liquid chromatography (HPLC).
科学的研究の応用
5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid, 95% has been studied extensively in laboratory settings as a research chemical. It has been used to study the effects of psychoactive stimulants on behavior, cognition, and physiology. It has also been used to study the effects of monoamine neurotransmitters such as dopamine and serotonin on the brain. In addition, 5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid, 95% has been studied for its potential therapeutic effects, such as its ability to increase alertness, reduce fatigue, and improve cognitive performance.
特性
IUPAC Name |
5-(6-aminopyridin-3-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c14-11-2-1-7(6-15-11)8-3-9(12(16)17)5-10(4-8)13(18)19/h1-6H,(H2,14,15)(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWVYUKVICVLRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329937.png)








![[4-(6-Aminopyridin-3-yl)phenyl]methanol, 95%](/img/structure/B6330009.png)